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Doravirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated

sustained efficacy in maintaining long-term virologic suppression in adults with HIV-1 infection.

This guide provides a comprehensive comparison of Doravirine-based regimens with other

established antiretroviral therapies, supported by data from pivotal clinical trials. The

information is intended for researchers, scientists, and drug development professionals to

facilitate an objective evaluation of Doravirine's performance.

Comparative Efficacy in Treatment-Naïve Adults
Clinical trials in treatment-naïve individuals have established the non-inferiority, and in some

aspects, superiority of Doravirine-based regimens compared to standard-of-care treatments.

Doravirine vs. Efavirenz-Based Regimen (DRIVE-AHEAD
Trial)
The DRIVE-AHEAD trial, a phase 3, multicenter, double-blind, non-inferiority study, compared a

fixed-dose combination of Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate

(DOR/3TC/TDF) to Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) in

treatment-naïve adults with HIV-1.[1][2]
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Timepoint DOR/3TC/TDF EFV/FTC/TDF
Treatment
Difference (95% CI)

Week 48 84% 81% 3.5% (-2.0 to 9.0)

Week 96 77.5% 73.6% 3.8% (-2.4 to 10.0)

Data sourced from the DRIVE-AHEAD trial results.[1][3]

At 96 weeks, the DOR/3TC/TDF regimen maintained a high rate of virologic suppression,

demonstrating non-inferiority to the EFV/FTC/TDF regimen.[1][4] Notably, the Doravirine arm

exhibited a more favorable safety profile, with significantly fewer neuropsychiatric adverse

events such as dizziness and sleep disorders.[1][3] Furthermore, patients receiving the

Doravirine-based regimen did not experience the increases in fasting LDL and non-HDL

cholesterol that were observed in the efavirenz group.[1][2]

Doravirine vs. Ritonavir-Boosted Darunavir (DRIVE-
FORWARD Trial)
The DRIVE-FORWARD study, a randomized, double-blind, non-inferiority phase 3 trial,

evaluated the efficacy and safety of Doravirine against ritonavir-boosted darunavir, both

administered with two nucleoside reverse transcriptase inhibitors (NRTIs), in treatment-naïve

adults with HIV-1.[5][6]

Long-Term Virologic Suppression Rates (HIV-1 RNA <50 copies/mL)

Timepoint
Doravirine + 2
NRTIs

Darunavir/ritonavir
+ 2 NRTIs

Treatment
Difference (95% CI)

Week 48 84% 80% 3.9% (-1.6 to 9.4)

Week 96 73% 66% 7.1% (0.5 to 13.7)

Data sourced from the DRIVE-FORWARD trial results.[6][7]

After nearly two years of follow-up, a higher percentage of participants in the Doravirine group

achieved virologic suppression compared to the darunavir/ritonavir group.[6][7] The lipid profile
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also favored the Doravirine arm, with modest decreases in LDL cholesterol compared to

increases in the protease inhibitor arm.[7]

Efficacy in Virologically Suppressed Adults (DRIVE-
SHIFT Trial)
The DRIVE-SHIFT trial, a phase 3, randomized, open-label study, assessed the efficacy and

safety of switching from a stable antiretroviral regimen to the fixed-dose combination of

DOR/3TC/TDF in adults with HIV-1 who had been virologically suppressed for at least six

months and had no history of virologic failure.[8][9] Participants were randomized to either

switch immediately or after a 24-week delay.

Virologic Suppression Rates After Switching to DOR/3TC/TDF

Timepoint Immediate Switch Group Delayed Switch Group

Week 144 (HIV-1 RNA <50

copies/mL)
80.1% 83.7%

Week 144 (HIV-1 RNA ≥50

copies/mL)
2.7% 4.8%

Data sourced from the DRIVE-SHIFT trial results using the FDA Snapshot approach.[8][9]

The 144-week data from the DRIVE-SHIFT trial demonstrate that switching to a DOR/3TC/TDF

regimen is an effective and well-tolerated option for maintaining long-term viral suppression in

individuals considering a change in therapy.[8][9] The study also highlighted a favorable safety

profile and improved lipid profiles after switching to the Doravirine-based regimen.[8][9] An

open-label extension of the DRIVE-FORWARD and DRIVE-AHEAD trials further supported

these findings, showing that virologic suppression was maintained through 192 weeks in

patients who either continued on Doravirine or switched to it from a comparator regimen.[10]

Experimental Protocols
DRIVE-AHEAD Trial Methodology

Study Design: A phase 3, multicenter, double-blind, non-inferiority trial.[1][2]
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Participants: Antiretroviral treatment-naïve adults with HIV-1 RNA levels of 1000 copies/mL

or higher.[1][2]

Randomization: Participants were randomized on a 1:1 basis to receive either a daily fixed-

dose tablet of DOR (100 mg)/3TC (300 mg)/TDF (300 mg) or EFV (600 mg)/FTC (200

mg)/TDF (300 mg).[1][2]

Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA levels below 50

copies/mL at week 48, with a pre-defined non-inferiority margin of 10%. A key secondary

endpoint was this proportion at week 96.[1][5]

DRIVE-FORWARD Trial Methodology
Study Design: A randomized, controlled, double-blind, multicenter, non-inferiority, phase 3

study.[5][6]

Participants: Adults aged 18 years or older with HIV-1 infection who were naïve to

antiretroviral therapy, with a plasma HIV-1 RNA concentration of 1000 copies per mL or

higher at screening, and no known resistance to the study drugs.[5]

Randomization: Participants were randomly assigned (1:1) to receive either Doravirine (100

mg per day) or ritonavir-boosted darunavir (100 mg ritonavir and 800 mg darunavir per day).

Both were administered with investigator-selected NRTIs (emtricitabine and tenofovir

disoproxil fumarate or abacavir and lamivudine).[5]

Primary Efficacy Endpoint: The proportion of participants with a plasma HIV-1 RNA

concentration of less than 50 copies per mL at week 48. A key secondary endpoint was this

proportion at week 96.[5][6]

DRIVE-SHIFT Trial Methodology
Study Design: A phase 3, randomized, open-label trial.[8][9]

Participants: Adults with HIV-1 who had been virologically suppressed for at least 6 months

on a stable antiretroviral regimen and had no prior history of virologic failure.[8][9]

Randomization: Participants were randomized to switch to a once-daily regimen of

DOR/3TC/TDF either at day 1 (immediate switch group) or at week 24 (delayed switch
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group).[9][11]

Primary Efficacy Endpoint: To demonstrate the non-inferiority of switching to DOR/3TC/TDF

compared to continuing the baseline regimen in maintaining virologic suppression. Long-

term efficacy and safety were assessed through week 144.[8][12]
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Caption: Mechanism of action of Doravirine as a non-nucleoside reverse transcriptase

inhibitor.
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Caption: Generalized workflow of a randomized controlled clinical trial for an HIV regimen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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